molecular formula C23H31N7O4 B298721 ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

Katalognummer B298721
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: UBCGWDSQIDGTEV-BUVRLJJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate, commonly known as ET-26-HCl, is a novel anticancer drug candidate that has shown promising results in preclinical studies. It belongs to the class of small molecule inhibitors that target the microtubule network in cancer cells.

Wirkmechanismus

ET-26-HCl targets the microtubule network in cancer cells, which is essential for cell division and proliferation. It binds to the colchicine binding site on tubulin, a protein that makes up the microtubules, and inhibits its polymerization, leading to the formation of abnormal microtubules. These abnormal microtubules cause mitotic arrest and cell death. ET-26-HCl also disrupts the formation of the mitotic spindle, leading to chromosomal abnormalities and apoptosis.
Biochemical and Physiological Effects:
ET-26-HCl has been shown to have low toxicity and high selectivity towards cancer cells. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long elimination half-life. ET-26-HCl has also been shown to inhibit tumor angiogenesis, a process that is essential for tumor growth and metastasis. It has anti-inflammatory properties and can modulate the immune system, making it a potential candidate for combination therapy with immunotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

ET-26-HCl has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has shown potent activity against various cancer cell lines, making it a promising candidate for further development. However, ET-26-HCl has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in vivo, which can limit its therapeutic potential.

Zukünftige Richtungen

ET-26-HCl has shown promising results in preclinical studies, and several future directions can be explored to further develop this drug candidate. One direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to investigate its efficacy in combination with other chemotherapeutic agents or immunotherapy. ET-26-HCl can also be further evaluated for its potential as a targeted therapy for specific cancer types or subtypes. Clinical trials are needed to evaluate its safety and efficacy in humans and to determine its optimal dosage and administration schedule.

Synthesemethoden

The synthesis of ET-26-HCl involves a multi-step process that starts with the reaction of 4-hydroxy-2-methoxyphenylacetic acid with ethyl chloroacetate to form ethyl {4-[2-(2-chloroacetyl)phenoxy]-2-methoxyphenyl}acetate. This intermediate is then reacted with hydrazine hydrate and 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine to form ET-26. The final step involves the reaction of ET-26 with hydrochloric acid to form ET-26-HCl.

Wissenschaftliche Forschungsanwendungen

ET-26-HCl has been extensively studied for its anticancer properties. In preclinical studies, it has shown potent antitumor activity against various human cancer cell lines, including breast, lung, colon, and prostate cancer. It has also demonstrated a synergistic effect when used in combination with other chemotherapeutic agents. ET-26-HCl has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network, leading to mitotic arrest and cell death.

Eigenschaften

Produktname

ethyl {4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetate

Molekularformel

C23H31N7O4

Molekulargewicht

469.5 g/mol

IUPAC-Name

ethyl 2-[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C23H31N7O4/c1-3-33-20(31)16-34-18-9-8-17(14-19(18)32-2)15-24-28-21-25-22(29-10-4-5-11-29)27-23(26-21)30-12-6-7-13-30/h8-9,14-15H,3-7,10-13,16H2,1-2H3,(H,25,26,27,28)/b24-15+

InChI-Schlüssel

UBCGWDSQIDGTEV-BUVRLJJBSA-N

Isomerische SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

Kanonische SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.